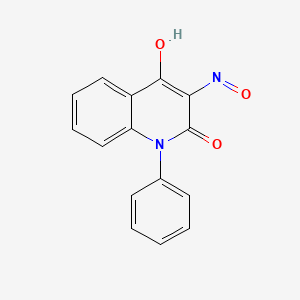

3-(Hydroxyimino)-1-phenylquinoline-2,4(1H,3H)-dione

説明

特性

IUPAC Name |

4-hydroxy-3-nitroso-1-phenylquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3/c18-14-11-8-4-5-9-12(11)17(15(19)13(14)16-20)10-6-2-1-3-7-10/h1-9,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVMFMIISDSSJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C(C2=O)N=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxyimino)-1-phenylquinoline-2,4(1H,3H)-dione typically involves the reaction of 1-phenylquinoline-2,3,4(1H)-trione with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the formation of the oxime group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

3-(Hydroxyimino)-1-phenylquinoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides.

Reduction: The compound can be reduced to form amines or hydroxylamines.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

Oxidation: Nitrile oxides.

Reduction: Amines or hydroxylamines.

Substitution: Various substituted quinoline derivatives.

科学的研究の応用

Medicinal Chemistry

3-(Hydroxyimino)-1-phenylquinoline-2,4(1H,3H)-dione has been investigated for its potential pharmacological properties:

- Antimicrobial Activity: Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens. Its mechanism may involve disruption of microbial cell membranes or inhibition of vital enzymes.

- Anticancer Properties: The compound's ability to intercalate with DNA suggests potential anticancer effects. It may induce apoptosis in cancer cells by disrupting DNA replication and transcription processes.

- Anti-inflammatory Effects: Research has explored its anti-inflammatory capabilities, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Chemical Synthesis

In synthetic organic chemistry, this compound serves as an important intermediate for developing more complex quinoline derivatives. These derivatives are often utilized in the synthesis of pharmaceuticals and agrochemicals .

Industrial Applications

The compound is also being studied for its use in the development of dyes and pigments due to its distinctive chemical structure. Its reactivity can be harnessed to create colorants with specific properties suitable for various industrial applications .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound was found to inhibit bacterial growth at concentrations as low as 50 µg/mL. The proposed mechanism involved the disruption of cell wall synthesis.

Case Study 2: Anticancer Research

In vitro studies have shown that this compound can induce apoptosis in human breast cancer cells (MCF-7). The research indicated that treatment with 10 µM of the compound led to a significant increase in caspase activity, suggesting activation of the apoptotic pathway. Further investigations are needed to elucidate the precise molecular mechanisms involved .

作用機序

The mechanism of action of 3-(Hydroxyimino)-1-phenylquinoline-2,4(1H,3H)-dione involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the quinoline core can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. The compound may also inhibit specific enzymes, contributing to its antimicrobial and anti-inflammatory effects.

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-(Hydroxyimino)-1-phenylquinoline-2,4(1H,3H)-dione, highlighting synthesis routes, physical properties, and functional distinctions:

Structural and Functional Analysis

Substituent Effects on Reactivity 3-Chloro Derivatives: Serve as versatile intermediates. For example, 3-chloro-3-phenylquinoline-2,4(1H,3H)-dione reacts with NaN₃ to form azides, enabling click chemistry applications . 3-Azido Derivatives: Exhibit unique reactivity in Cu(I)-catalyzed cycloadditions, forming 1,2,3-triazoles with terminal alkynes (e.g., phenylacetylene) for bioactive molecule synthesis .

Electronic and Material Properties Quinazoline-2,4(1H,3H)-diones (e.g., CBEU) demonstrate enhanced SOC due to ureide moieties, making them superior to quinoline-diones in optoelectronics . Phenyl substituents (e.g., 3-phenylquinazoline-dione) introduce steric bulk and π-π interactions, critical for rigidifying molecular conformations in pharmaceuticals .

Chloro derivatives (e.g., 3,6-dichloro-7-methoxy-3-phenylquinoline-dione) show moderate bioactivity but require further functionalization for optimization .

Key Research Findings

Synthetic Challenges: Hydroxyimino groups are less commonly reported in quinoline-diones compared to azido or chloro substituents. One-pot multicomponent reactions (e.g., azidation-cycloaddition) improve efficiency for triazole derivatives but yield modest results (43% for 3Aa) .

Contradictions and Limitations: Ammonolysis of 3-chloroquinoline-diones typically yields 3-hydroxy derivatives, but benzyl-substituted analogs form 3-amino products instead . Azido derivatives exhibit lower thermal stability than chloro/bromo analogs, complicating storage and handling .

生物活性

3-(Hydroxyimino)-1-phenylquinoline-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound is characterized by its unique oxime group, which enhances its chemical reactivity and biological properties. The synthesis typically involves the reaction of 1-phenylquinoline-2,3,4(1H)-trione with hydroxylamine hydrochloride under basic conditions, commonly using solvents like ethanol or methanol.

Synthesis Overview

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | 1-phenylquinoline-2,3,4(1H)-trione + hydroxylamine hydrochloride | Basic medium (NaOH/K2CO3) | This compound |

The biological activity of this compound is attributed to several mechanisms:

- Intercalation with DNA : The quinoline core can intercalate into DNA strands, potentially disrupting replication and transcription processes in cancer cells.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial growth and inflammation.

- Hydrogen Bonding : The oxime group can form hydrogen bonds with various biological macromolecules, influencing their activity and stability .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains with promising results. For instance, derivatives have shown effective inhibition against pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) reported as low as mg/mL .

Anticancer Properties

In vitro studies have demonstrated that this compound possesses anticancer activity. It has been shown to induce apoptosis in cancer cell lines by disrupting cellular functions and promoting cell cycle arrest. The compound's effectiveness varies across different cancer types, indicating a need for further research to optimize its therapeutic potential .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds within the quinoline family:

- Antiviral Activity : A series of derivatives were evaluated for their anti-HCV (Hepatitis C Virus) activity using replicon models. Some derivatives exhibited EC50 values lower than those of established antiviral drugs like ribavirin, suggesting strong antiviral potential .

- Immunosuppressive Effects : Quinolinone derivatives have also been studied for their immunosuppressive properties. These compounds could serve as leads for developing new immunomodulatory therapies .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other quinoline derivatives:

| Compound Type | Biological Activity | Notes |

|---|---|---|

| Quinoline | Antimicrobial, Anticancer | Broad spectrum of activity |

| Quinazoline | Antiviral | Similar structural properties |

| Isoquinoline | Varies significantly | Distinct biological effects |

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3-(Hydroxyimino)-1-phenylquinoline-2,4(1H,3H)-dione and its derivatives?

The compound is typically synthesized via oxidation of quinolinone precursors. For example, 3-alkyl/arylquinolin-2-ones can be oxidized using peracetic acid in alkaline conditions, yielding 3-hydroxyquinoline-2,4-dione derivatives with high purity (83–89% yields). Key steps include controlled addition of oxidizing agents (e.g., peroxyacetic acid) and purification via column chromatography (Hexanes:EtOAc mixtures). Structural analogs often involve substitutions at positions C5, C6, or C8 using alkylation or aryl coupling reactions .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound, and what key spectral markers should researchers prioritize?

1H NMR and ESI-MS are indispensable. In 1H NMR, the hydroxyimino (-NOH) proton appears as a broad singlet near δ 10–12 ppm, while the quinoline ring protons resonate between δ 7–8 ppm. Aromatic substituents (e.g., phenyl groups) show splitting patterns consistent with their substitution positions. ESI-MS provides molecular ion peaks ([M+H]+ or [M–H]−) for mass validation. X-ray crystallography can resolve stereochemical ambiguities, as demonstrated for hydrated derivatives .

Q. What in vitro biological screening strategies are recommended to evaluate the compound’s activity against targets like HIV integrase or cannabinoid receptors?

For HIV integrase inhibition, fluorescence-based strand-transfer assays using recombinant enzyme and oligonucleotide substrates are standard. For cannabinoid receptor (CB2) activity, competitive binding assays with [³H]CP-55,940 and functional assays (e.g., cAMP modulation) in transfected HEK-293 cells are used. Prioritize selectivity screening against CB1 to avoid off-target effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to enhance the selectivity of quinoline-2,4-diones for CB2 over CB1 receptors?

Focus on substituent positioning: C5- or C8-alkyl/aryl groups enhance CB2 agonist activity, while C6/C7 substitutions favor antagonism. For selectivity, introduce bulky groups (e.g., trifluoromethyl) at C5 to sterically hinder CB1 binding. Parallel screening using radioligand displacement assays for CB1 and CB2 (IC50 ratios) is critical. Computational pre-screening (e.g., docking) can prioritize synthetic targets .

Q. What computational approaches are most effective in predicting the binding modes and affinity of this compound to CB2 receptors?

Molecular docking (e.g., AutoDock Vina) into CB2 homology models, validated by 3D-QSAR (CoMFA/CoMSIA), identifies critical pharmacophores. For example, quinoline-2,4-dione’s keto-enol tautomers form hydrogen bonds with Ser173 and His95 in CB2. Free energy perturbation (FEP) calculations refine affinity predictions. Pair these with mutagenesis studies to validate binding residues .

Q. How should researchers address discrepancies between in vitro binding data and in vivo efficacy results observed with quinoline-2,4-dione derivatives?

Investigate pharmacokinetic factors: Poor oral bioavailability or rapid metabolism (e.g., glucuronidation of the hydroxyimino group) may explain reduced in vivo activity. Use LC-MS/MS to quantify plasma/tissue concentrations. Alternatively, employ prodrug strategies (e.g., esterification) to improve absorption. Validate efficacy in multiple disease models (e.g., experimental autoimmune encephalomyelitis for neuroinflammation) .

Q. What experimental considerations are critical when establishing oxidation protocols for synthesizing 3-hydroxyquinoline-2,4-dione derivatives?

Oxidizing agent selection impacts yield and purity: Peracetic acid in alkaline conditions minimizes side reactions compared to HNO3/H2SO4. Monitor reaction progress via TLC to avoid over-oxidation. Post-reaction, neutralize acidic byproducts with NaHCO3 and purify via recrystallization (e.g., toluene) to remove polar impurities. Optimize solvent ratios for column chromatography to isolate non-polar derivatives .

Q. How can X-ray crystallography and DFT calculations be integrated to resolve structural ambiguities in quinoline-2,4-dione derivatives?

X-ray crystallography provides precise bond lengths and angles, which anchor DFT-optimized geometries (e.g., M06-2X/6-31+G(d,p)). Compare experimental and calculated NMR chemical shifts (δ) to validate tautomeric forms (e.g., keto-enol equilibrium). For reaction mechanisms, use DFT to map energy profiles (e.g., oxidation pathways) and identify rate-determining steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。